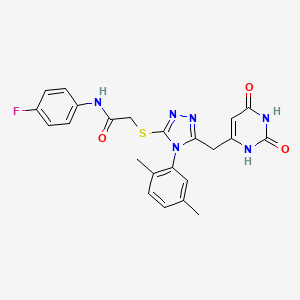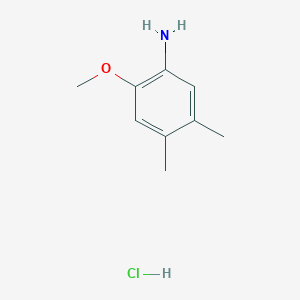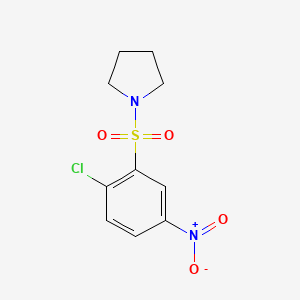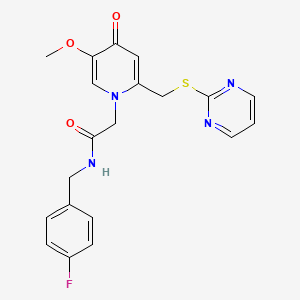![molecular formula C8H12N6OS B2394234 1-[(1-Metiltriazol-4-carbonil)amino]-3-prop-2-eniltiourea CAS No. 2309804-00-8](/img/structure/B2394234.png)
1-[(1-Metiltriazol-4-carbonil)amino]-3-prop-2-eniltiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea is a compound that is part of the triazole family . Triazoles are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, often involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazole compounds, including 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The reaction of aldehydes and ketones with amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
Amino acids, which are similar in structure to 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, are colorless, crystalline substances . Their solubility depends on polarity, iso-electric point, nature of the solvent (pH), and temperature .Mecanismo De Acción
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. For example, 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea inhibits the activity of histone deacetylase, which is involved in gene expression and cellular differentiation. 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea also inhibits the activity of cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the induction of apoptosis. 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea has several advantages for use in lab experiments, including its high solubility in water and its stability under various conditions. However, 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, including the development of new synthesis methods, the identification of new therapeutic applications, and the optimization of dosage and administration routes. Further studies are also needed to determine the potential side effects of 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea and its long-term effects on human health. Additionally, the potential use of 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea has been synthesized using various methods, including the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride. The resulting compound is then reacted with propargylamine to form 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbonyl chloride, which is then reacted with thiourea to form 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se ha encontrado que los derivados del triazol presentan una actividad antimicrobiana significativa. Son efectivos contra una amplia clase de bacterias Gram-positivas y Gram-negativas, incluidos los patógenos multirresistentes . La presencia del enlace N–C–S en el esqueleto de estos compuestos contribuye a sus propiedades antimicrobianas .
Actividad antifúngica
Los compuestos de triazol, incluidos los conazoles, se utilizan comúnmente como agentes antifúngicos. Los medicamentos como fluconazol y voriconazol, que contienen el grupo triazol, son bien conocidos por sus propiedades antifúngicas .
Actividad antiinflamatoria y analgésica
Se ha informado que los derivados del triazol poseen actividades antiinflamatorias y analgésicas. Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos antiinflamatorios y para aliviar el dolor .
Actividad anticancerígena
Los compuestos de triazol han mostrado potencial en el tratamiento del cáncer. Su capacidad de unirse a diversas enzimas y receptores en el sistema biológico los hace efectivos contra las células cancerosas .
Actividad antioxidante
Se ha encontrado que los derivados del triazol presentan actividad antioxidante. Esta propiedad se puede aprovechar en el desarrollo de medicamentos para enfermedades causadas por estrés oxidativo .
Actividad antiviral
Los compuestos de triazol han mostrado potencial como agentes antivirales. Su capacidad de interferir con el ciclo de vida de los virus los hace efectivos en el tratamiento de infecciones virales .
Actividad antiepiléptica
Algunos medicamentos que contienen triazol, como la rufinamida, se utilizan como antiepilépticos. El núcleo de triazol en estos medicamentos contribuye a sus propiedades antiepilépticas .
Actividad antidepresiva
Los derivados del triazol, como la trazodona y la nefazodona, se utilizan como antidepresivos. El grupo triazol en estos compuestos juega un papel clave en sus efectos antidepresivos .
Propiedades
IUPAC Name |
1-[(1-methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6OS/c1-3-4-9-8(16)12-11-7(15)6-5-14(2)13-10-6/h3,5H,1,4H2,2H3,(H,11,15)(H2,9,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COACCKZHLHIXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NNC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)




![N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2394160.png)
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)
![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)
![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)

